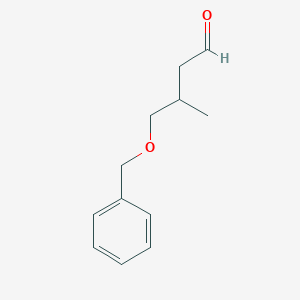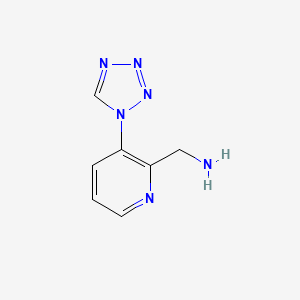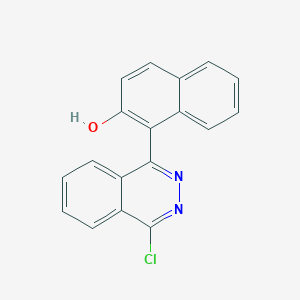
O-(Oxiran-2-yl) 4-Hydroxyphenylacetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(Oxiran-2-yl) 4-Hydroxyphenylacetone is an organic compound characterized by the presence of an epoxy group attached to a phenylacetone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(Oxiran-2-yl) 4-Hydroxyphenylacetone typically involves the epoxidation of allyloxyphenylacetone. One common method includes the use of a micro-organism capable of stereo-selective epoxidation, such as Pseudomonas oleovorans. This process results in the formation of the corresponding ester of 4-(2,3-epoxypropoxy)-phenylacetic acid, which is predominantly in the S configuration .
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using chemical reagents like peracids or hydrogen peroxide in the presence of catalysts. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
O-(Oxiran-2-yl) 4-Hydroxyphenylacetone undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, resulting in the formation of new carbon-oxygen or carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxy group under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
O-(Oxiran-2-yl) 4-Hydroxyphenylacetone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with epoxy functionalities.
Industry: The compound is used in the production of epoxy resins, which are essential in coatings, adhesives, and composite materials
Mechanism of Action
The mechanism of action of O-(Oxiran-2-yl) 4-Hydroxyphenylacetone involves the reactivity of the epoxy group. The epoxy ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds. This reactivity is exploited in various chemical processes, including polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Epoxypropoxy)phenylacetamide
- 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane
- 4-(2,3-Epoxypropoxy)phenyl 4-alkoxybenzoates
Uniqueness
O-(Oxiran-2-yl) 4-Hydroxyphenylacetone is unique due to its specific structure, which combines an epoxy group with a phenylacetone backbone. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of chemical transformations and applications .
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C12H14O3/c1-9(13)6-10-2-4-11(5-3-10)14-7-12-8-15-12/h2-5,12H,6-8H2,1H3 |
InChI Key |
XOQVVRDJVCCAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B8487597.png)

![5h-Pyrrolo[1,2-a]imidazole,2-[4-(ethylthio)phenyl]-6,7-dihydro-3-(4-pyridinyl)-](/img/structure/B8487618.png)

![2-[2-(3-methoxy-4-nitro-phenyl)-1H-imidazol-4-yl]-ethanol](/img/structure/B8487628.png)


-](/img/structure/B8487645.png)





